

What is the CAS number for Methyl 2-bromo-3-methylbenzoate?

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Compound of Interest

Compound Name: Methyl 2-bromo-3-methylbenzoate

Cat. No.: B146986

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Technical Guide: Methyl 2-bromo-3-methylbenzoate

CAS Number: 131001-86-0

This document provides a comprehensive technical overview of **Methyl 2-bromo-3-methylbenzoate**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Properties

Methyl 2-bromo-3-methylbenzoate is an organic compound with the chemical formula C9H9BrO2.^{[1][2][3]} It is also known by several synonyms, including 2-Bromo-3-methylbenzoic Acid Methyl Ester and Methyl 2-Bromo-m-toluate.^[1]

The key quantitative properties of **Methyl 2-bromo-3-methylbenzoate** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	131001-86-0	[1] [2] [3] [4] [5]
Molecular Formula	C9H9BrO2	[1] [2] [3]
Molecular Weight	229.07 g/mol	[1] [3]
Exact Mass	227.97859 Da	[1] [3]
Appearance	Colorless to light yellow/orange clear liquid	
Boiling Point	267.4 ± 20.0 °C (Predicted)	[1] [2]
Density	1.433 ± 0.06 g/cm³ (Predicted)	[1] [2]
Flash Point	115.5 °C	[1]
Vapor Pressure	0.008 mmHg at 25°C	[1] [2]
Water Solubility	Slightly soluble	[1] [2] [4]
Refractive Index	1.5530 to 1.5570	[1] [2]
Topological Polar Surface Area	26.3 Å²	[3]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **Methyl 2-bromo-3-methylbenzoate** is classified as a warning-level hazard.[\[1\]](#)[\[3\]](#)

- H315: Causes skin irritation.[\[1\]](#)[\[3\]](#)
- H319: Causes serious eye irritation.[\[3\]](#)
- H335: May cause respiratory irritation.[\[3\]](#)

Standard precautionary statements (P-statements) for handling this chemical include the use of personal protective equipment, ensuring adequate ventilation, and proper storage and disposal.[\[1\]](#)[\[3\]](#)

Synthesis and Experimental Protocols

Methyl 2-bromo-3-methylbenzoate is typically synthesized via a two-step process. The first step involves the synthesis of its precursor, 2-bromo-3-methylbenzoic acid, followed by an esterification reaction.

A detailed procedure for the synthesis of the precursor acid is adapted from established organic synthesis protocols.^[6] This multi-stage synthesis starts from p-nitrotoluene.

Experimental Protocol:

- **Bromination of p-Nitrotoluene:** A mixture of p-nitrotoluene (0.5 mole) and iron powder (1.0 g) is heated to 75-80°C. Bromine (0.59 mole) is added over 30 minutes with vigorous stirring. The reaction is maintained at this temperature for an additional 1.5 hours.^[6]
- **Work-up and Purification:** The reaction mixture is poured into an ice-cold 10% sodium hydroxide solution. The resulting solid is washed sequentially with glacial acetic acid, 10% acetic acid, and 1% sodium hydroxide solution to yield crude 2-bromo-4-nitrotoluene.^[6]
- **Cyanation and Hydrolysis:** Caution: This step evolves poisonous hydrogen cyanide and must be performed in a well-ventilated fume hood. The crude 2-bromo-4-nitrotoluene is refluxed with potassium cyanide in a mixture of 2-ethoxyethanol and water for 16 hours. The resulting solution is acidified with concentrated hydrochloric acid, which hydrolyzes the nitrile to a carboxylic acid.^[6]
- **Final Purification:** The acidified mixture is boiled to expel any remaining hydrogen cyanide. The crude 2-bromo-3-methylbenzoic acid is then extracted with chloroform and purified by recrystallization from petroleum ether to yield the final product.^[6]

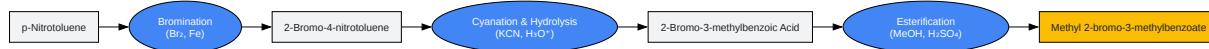
The final product is obtained by the esterification of the synthesized acid.^[4]

Experimental Protocol:

- **Reaction Setup:** A solution of 2-bromo-3-methylbenzoic acid (23.2 mmol) in anhydrous methanol (100 mL) is prepared. Concentrated sulfuric acid (0.5 mL) is added as a catalyst.^[4]
- **Reflux:** The mixture is heated to reflux and maintained for 20 hours.^[4]

- Work-up: After the reaction is complete, the methanol is removed under reduced pressure. The residue is dissolved in dichloromethane (50 mL) and washed with a saturated sodium bicarbonate solution (30 mL) to neutralize the excess acid.[4]
- Isolation: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield **Methyl 2-bromo-3-methylbenzoate**.[4]

The logical flow of the synthesis process is illustrated below.



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Caption: Synthesis workflow for **Methyl 2-bromo-3-methylbenzoate**.

Applications in Research and Drug Development

Methyl 2-bromo-3-methylbenzoate is primarily utilized as a versatile intermediate in organic synthesis.[2] Its structure, featuring a bromine atom and a methyl group on the benzene ring, allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

- Pharmaceutical Intermediates: The compound is a key precursor in the synthesis of various pharmaceutical agents.[4] Related bromo-methylbenzoate structures are instrumental in creating active pharmaceutical ingredients (APIs), including those with anti-inflammatory and analgesic properties.[7][8]
- Agrochemicals and Specialty Chemicals: The reactivity of the bromo- and ester-functionalities makes this class of compounds useful in the development of novel agrochemicals and specialty materials, such as polymers and coatings.[7][8]
- Drug Discovery: In drug discovery, such intermediates are crucial for constructing molecular scaffolds and libraries of compounds for screening biological activity. The specific

substitution pattern of **Methyl 2-bromo-3-methylbenzoate** offers a unique starting point for exploring new chemical space.[7]

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